molecular formula C20H27N3O3S B12479243 N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide

N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide

Cat. No.: B12479243
M. Wt: 389.5 g/mol
InChI Key: DRLLIZJSZGNYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide is an organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a dimethylamino group, a propyl chain, and a benzenesulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide typically involves the reaction of N,N-dimethylpropylamine with 2-methylphenylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: The major products include carboxylic acids and sulfonic acids.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products depend on the nucleophile used; for example, using sodium azide results in the formation of azides.

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]methacrylamide
  • N-[3-(Dimethylamino)propyl]acrylamide

Comparison

N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide is unique due to the presence of the benzenesulfonamido group, which imparts distinct chemical properties and reactivity. Compared to N-[3-(Dimethylamino)propyl]methacrylamide and N-[3-(Dimethylamino)propyl]acrylamide, this compound exhibits enhanced stability and a broader range of applications in both biological and industrial contexts.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-[3-(dimethylamino)propyl]acetamide

InChI

InChI=1S/C20H27N3O3S/c1-17-10-7-8-13-19(17)23(16-20(24)21-14-9-15-22(2)3)27(25,26)18-11-5-4-6-12-18/h4-8,10-13H,9,14-16H2,1-3H3,(H,21,24)

InChI Key

DRLLIZJSZGNYIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCCCN(C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.